molecular formula C12H16N4OS B4955934 N-[2-(5-methyl-2-thienyl)ethyl]-3-(1H-1,2,4-triazol-1-yl)propanamide

N-[2-(5-methyl-2-thienyl)ethyl]-3-(1H-1,2,4-triazol-1-yl)propanamide

Cat. No. B4955934
M. Wt: 264.35 g/mol
InChI Key: GAFAZIDDCVYIFS-UHFFFAOYSA-N
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Description

N-[2-(5-methyl-2-thienyl)ethyl]-3-(1H-1,2,4-triazol-1-yl)propanamide, also known as "TAK-242," is a small molecule inhibitor of Toll-like receptor 4 (TLR4). TLR4 is a protein that plays a crucial role in the innate immune response, and its activation can lead to the production of pro-inflammatory cytokines. TAK-242 has been studied extensively for its potential therapeutic applications in various inflammatory diseases.

Mechanism of Action

TAK-242 works by inhibiting the signaling pathway of TLR4. TLR4 is a receptor protein that recognizes and responds to bacterial lipopolysaccharides (LPS). Upon activation, TLR4 recruits a series of adapter proteins, leading to the activation of downstream signaling pathways, including the NF-κB pathway. This results in the production of pro-inflammatory cytokines, such as TNF-α and IL-6. TAK-242 binds to a specific site on TLR4, preventing the recruitment of adapter proteins and the activation of downstream signaling pathways, ultimately inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
TAK-242 has been shown to have potent anti-inflammatory effects in various preclinical studies. In a mouse model of sepsis, TAK-242 was able to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and improve survival rates. TAK-242 has also been shown to reduce joint inflammation in a mouse model of rheumatoid arthritis. In a rat model of inflammatory bowel disease, TAK-242 was able to reduce the severity of inflammation and improve intestinal barrier function.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-242 is its specificity for TLR4. This allows for targeted inhibition of TLR4 signaling without affecting other signaling pathways. TAK-242 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of TAK-242 is its potential off-target effects, as it has been shown to inhibit other receptors, such as TLR2 and TLR3, at high concentrations.

Future Directions

There are several potential future directions for TAK-242 research. One area of interest is the development of TAK-242 analogs with improved potency and selectivity. Another area of interest is the investigation of TAK-242 in combination with other anti-inflammatory agents, such as corticosteroids or nonsteroidal anti-inflammatory drugs. Additionally, the potential use of TAK-242 in the treatment of other inflammatory diseases, such as asthma or multiple sclerosis, could be explored. Finally, the investigation of the long-term effects of TAK-242 on the immune system and potential adverse effects is an important area for future research.

Synthesis Methods

The synthesis of TAK-242 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 5-methyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(2-aminoethyl)-1,3-propanediol to form the amide intermediate. The final step involves the reaction of the amide intermediate with 1H-1,2,4-triazole-3-amine to form TAK-242.

Scientific Research Applications

TAK-242 has been studied extensively for its potential therapeutic applications in various inflammatory diseases, including sepsis, rheumatoid arthritis, and inflammatory bowel disease. In preclinical studies, TAK-242 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to TLR4 activation. In clinical trials, TAK-242 has shown promising results in reducing the severity of sepsis and improving patient outcomes.

properties

IUPAC Name

N-[2-(5-methylthiophen-2-yl)ethyl]-3-(1,2,4-triazol-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS/c1-10-2-3-11(18-10)4-6-14-12(17)5-7-16-9-13-8-15-16/h2-3,8-9H,4-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFAZIDDCVYIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CCNC(=O)CCN2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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